molecular formula C23H20BrN3O B11632270 N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

Cat. No.: B11632270
M. Wt: 434.3 g/mol
InChI Key: COGDRHMHBDFSLP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 4-propoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions could target the bromophenyl or propoxyphenyl groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-phenylquinazolin-4-amine
  • N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
  • N-(4-bromophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine

Uniqueness

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C23H20BrN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27)

InChI Key

COGDRHMHBDFSLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Br

Origin of Product

United States

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